

# Spectroscopic Profile of 4-Iodo-3-methoxybenzoic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 4-Iodo-3-methoxybenzoic acid

Cat. No.: B1319260

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for **4-Iodo-3-methoxybenzoic acid**, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Despite a comprehensive search of scientific literature and chemical databases, complete, experimentally verified spectroscopic data including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and mass spectrometry for this specific compound remains elusive.

This guide presents the available predicted data and information on closely related compounds to assist researchers in the potential identification and characterization of **4-Iodo-3-methoxybenzoic acid**.

## Predicted Spectroscopic Data

While experimental spectra are not readily available, computational predictions can offer valuable insights into the expected spectroscopic characteristics of **4-Iodo-3-methoxybenzoic acid**.

## Mass Spectrometry

Predicted mass spectrometry data can aid in the initial identification of the compound. The predicted collision cross section (CCS) values for different adducts of **4-Iodo-3-methoxybenzoic acid** provide a theoretical basis for comparison with experimental results from ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for **4-Iodo-3-methoxybenzoic acid** Adducts

Adduct Ion	Predicted CCS (Å²)
[M+H] <sup>+</sup>	143.6
[M+Na] <sup>+</sup>	145.3
[M-H] <sup>-</sup>	139.6
[M+NH <sub>4</sub> ] <sup>+</sup>	158.6
[M+K] <sup>+</sup>	149.7
[M+H-H <sub>2</sub> O] <sup>+</sup>	134.7
[M+HCOO] <sup>-</sup>	161.4
[M+CH <sub>3</sub> COO] <sup>-</sup>	185.6
[M+Na-2H] <sup>-</sup>	136.4
[M] <sup>+</sup>	142.4
[M] <sup>-</sup>	142.4

Data Source: Predicted values from computational models.

## Experimental Data for Analogous Compounds

For comparative purposes, the experimental spectroscopic data of structurally similar compounds, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid, can provide a reference for the expected chemical shifts and vibrational frequencies. The presence of the iodine atom in **4-Iodo-3-methoxybenzoic acid** will, however, induce notable differences in the spectra due to its electron-withdrawing nature and large atomic mass.

## Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for **4-Iodo-3-methoxybenzoic acid** are not available, standard methodologies for organic compounds would be employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{acetone-d}_6$ ) in a 5 mm NMR tube.
- **$^1\text{H}$  NMR Spectroscopy:** The spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **$^{13}\text{C}$  NMR Spectroscopy:** The spectrum would be recorded on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans would be required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

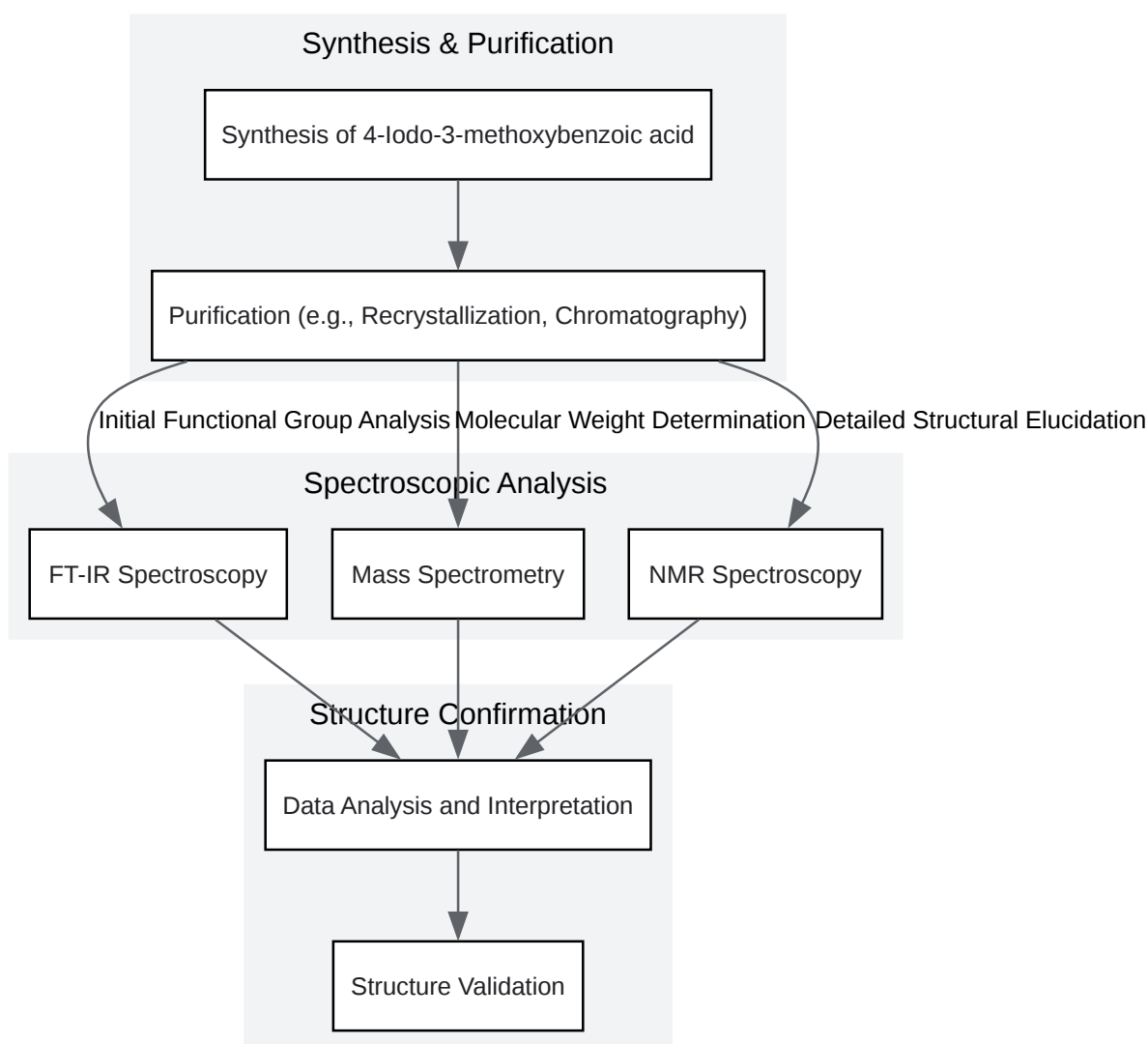
- **Sample Preparation:** The solid sample would be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum would be recorded over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).

## Mass Spectrometry

- **Sample Introduction:** The sample would be introduced into the mass spectrometer, likely via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) would be used to generate ions.
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the resulting ions would be determined by a mass analyzer (e.g., quadrupole, time-of-flight).

## Logical Workflow for Characterization

The characterization of a newly synthesized batch of **4-Iodo-3-methoxybenzoic acid** would follow a logical progression of spectroscopic analyses to confirm its identity and purity.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Iodo-3-methoxybenzoic acid**.

## Recommendations for Researchers

Given the absence of readily available experimental data, researchers working with **4-Iodo-3-methoxybenzoic acid** are encouraged to:

- Perform comprehensive spectroscopic analysis on any synthesized material to establish a reference dataset.
- Publish the obtained data in open-access formats to contribute to the collective scientific knowledge.
- Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of proton and carbon signals.

This guide will be updated as experimental spectroscopic data for **4-Iodo-3-methoxybenzoic acid** becomes publicly available.

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